N-[[1-(2-thiophen-3-ylacetyl)piperidin-2-yl]methyl]methanesulfonamide
Description
N-[[1-(2-thiophen-3-ylacetyl)piperidin-2-yl]methyl]methanesulfonamide is a complex organic compound featuring a thiophene ring, a piperidine ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-[[1-(2-thiophen-3-ylacetyl)piperidin-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-20(17,18)14-9-12-4-2-3-6-15(12)13(16)8-11-5-7-19-10-11/h5,7,10,12,14H,2-4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKHWIOVZZJEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCN1C(=O)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(2-thiophen-3-ylacetyl)piperidin-2-yl]methyl]methanesulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized to introduce the acetyl group at the 3-position.
Piperidine Derivative Synthesis: The piperidine ring is synthesized and functionalized to allow for subsequent coupling reactions.
Coupling Reaction: The thiophene derivative is coupled with the piperidine derivative under conditions that promote the formation of the desired bond.
Introduction of the Methanesulfonamide Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiophene and piperidine derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-[[1-(2-thiophen-3-ylacetyl)piperidin-2-yl]methyl]methanesulfonamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The thiophene ring could engage in π-π interactions, while the piperidine ring might interact with hydrophobic pockets in proteins. The methanesulfonamide group could form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
N-[[1-(2-thiophen-3-ylacetyl)piperidin-2-yl]methyl]acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-[[1-(2-thiophen-3-ylacetyl)piperidin-2-yl]methyl]benzamide: Contains a benzamide group, which may alter its biological activity and chemical properties.
Uniqueness: N-[[1-(2-thiophen-3-ylacetyl)piperidin-2-yl]methyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can significantly influence its solubility, reactivity, and biological interactions compared to its analogs.
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